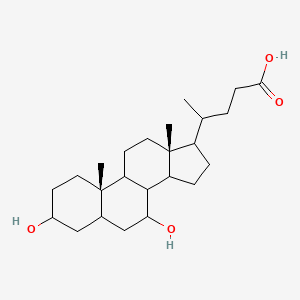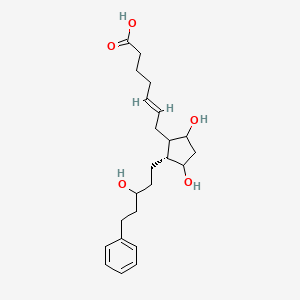
PIK-75
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIK-75 is a small molecule inhibitor primarily known for its selective inhibition of the phosphoinositide 3-kinase (PI3K) p110 alpha isoform. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PIK-75 can be synthesized through a multi-step organic synthesis processThe final product is obtained through a series of condensation and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic chemistry techniques such as condensation reactions, bromination, and purification through chromatography. The scalability of the synthesis would depend on optimizing these steps for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
PIK-75 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
PIK-75 has a wide range of scientific research applications, including:
Mécanisme D'action
PIK-75 exerts its effects by selectively inhibiting the p110 alpha isoform of PI3K. This inhibition leads to the suppression of downstream signaling pathways, including the AKT pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit other kinases such as CDK9, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Wortmannin: Another PI3K inhibitor, but less selective compared to PIK-75.
LY294002: A broad-spectrum PI3K inhibitor with different selectivity profiles.
Alpelisib: A selective PI3K p110 alpha inhibitor used clinically for certain types of breast cancer
Uniqueness of this compound
This compound is unique due to its high selectivity for the p110 alpha isoform of PI3K and its ability to inhibit CDK9. This dual inhibition makes it particularly effective in inducing apoptosis in cancer cells with aberrant PI3K signaling. Its distinct binding mode and potent activity against specific cancer cell lines further highlight its uniqueness compared to other PI3K inhibitors .
Propriétés
IUPAC Name |
N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-14(22(23)24)7-15(11)27(25,26)20(2)18-8-13-10-21-9-12(17)4-6-16(21)19-13/h3-10H,1-2H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUNMNWMCKNKK-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)

![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)





